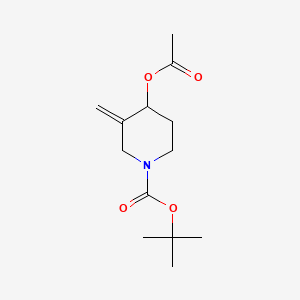
Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-4-Acetoxy-3-methylenpiperidin-1-carboxylat ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindung ist durch das Vorhandensein einer tert-Butyl-Estergruppe, einer Acetoxygruppe und einer Methylengruppe gekennzeichnet, die an einen Piperidinring gebunden sind. Piperidinderivate sind bekannt für ihre breite Palette an Anwendungen in der pharmazeutischen Chemie und der organischen Synthese.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-4-Acetoxy-3-methylenpiperidin-1-carboxylat umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch verschiedene Methoden synthetisiert werden, einschließlich der Reduktion von Pyridinderivaten oder der Cyclisierung von Aminoalkoholen.
Einführung der Methylengruppe: Die Methylengruppe kann durch eine Wittig-Reaktion oder eine ähnliche Olefinierungsreaktion eingeführt werden.
Acetylierung: Die Acetoxygruppe wird durch Acetylierung der Hydroxylgruppe am Piperidinring unter Verwendung von Essigsäureanhydrid oder Acetylchlorid eingeführt.
Veresterung: Die tert-Butyl-Estergruppe wird durch Veresterungsreaktionen unter Verwendung von tert-Butylalkohol und einem geeigneten sauren Katalysator eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Tert-butyl-4-Acetoxy-3-methylenpiperidin-1-carboxylat kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Fließende Mikroreaktorsysteme werden oft eingesetzt, um eine bessere Kontrolle über die Reaktionsbedingungen zu erreichen und Nebenreaktionen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylengruppe, was zur Bildung von Carbonylverbindungen führt.
Reduktion: Reduktionsreaktionen können auf die Ester- oder Acetoxygruppen abzielen und diese in Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Acetoxygruppe auftreten und diese durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Piperidinderivaten.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-4-Acetoxy-3-methylenpiperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen, insbesondere solchen, die auf das zentrale Nervensystem abzielen.
Organische Synthese: Die Verbindung wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologische Studien: Es wird in Studien eingesetzt, die die biologische Aktivität von Piperidinderivaten untersuchen, einschließlich ihres Potenzials als Enzyminhibitoren oder Rezeptormodulatoren.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung von Agrochemikalien und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-4-Acetoxy-3-methylenpiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Acetoxygruppe kann hydrolysiert werden, um Essigsäure freizusetzen, die die Aktivität von Enzymen modulieren kann. Die Methylengruppe kann an elektrophilen oder nucleophilen Reaktionen teilnehmen und die Reaktivität der Verbindung und die Wechselwirkung mit biologischen Molekülen beeinflussen .
Wirkmechanismus
The mechanism of action of tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes. The methylene group can participate in electrophilic or nucleophilic reactions, affecting the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-butyl-4-Hydroxy-3-methylpiperidin-1-carboxylat: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Acetoxygruppe.
Tert-butyl-4-(Phenylamino)piperidin-1-carboxylat: Enthält eine Phenylaminogruppe anstelle einer Acetoxygruppe.
Tert-butyl-4-(2-Ethoxy-2-oxoethyl)-piperazin-1-carboxylat: Ein Piperazinderivat mit einer Ethoxygruppe.
Einzigartigkeit
Tert-butyl-4-Acetoxy-3-methylenpiperidin-1-carboxylat ist aufgrund des Vorhandenseins sowohl einer Acetoxygruppe als auch einer Methylengruppe am Piperidinring einzigartig. Diese Kombination von funktionellen Gruppen verleiht eine unterschiedliche Reaktivität und potenzielle biologische Aktivität und macht sie zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie.
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
tert-butyl 4-acetyloxy-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(3,4)5)7-6-11(9)17-10(2)15/h11H,1,6-8H2,2-5H3 |
InChI-Schlüssel |
CJERVLOVTUDUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCN(CC1=C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















